

Ampicillin Susceptibility Testing in Bacterial Cultures: Application Notes and Protocols

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These application notes provide detailed protocols for established techniques to determine the susceptibility of bacterial cultures to ampicillin. The included methodologies are essential for routine diagnostics, antibiotic resistance surveillance, and the development of new antimicrobial agents.

Introduction

Ampicillin is a beta-lactam antibiotic that has been widely used to treat various bacterial infections. However, the emergence and spread of ampicillin-resistant strains necessitate accurate and reliable susceptibility testing to guide appropriate therapeutic choices and monitor resistance trends. This document outlines the principles and step-by-step protocols for the most common phenotypic methods used in clinical and research laboratories: the Kirby-Bauer disk diffusion method, the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination, the E-test method, and an overview of automated systems.

Data Presentation: CLSI Breakpoints for Ampicillin

The Clinical and Laboratory Standards Institute (CLSI) provides standardized interpretive criteria (breakpoints) for antimicrobial susceptibility testing.^[1] These breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to a particular antimicrobial agent. The tables below summarize the CLSI M100 breakpoints for ampicillin against key bacterial groups.^{[2][3][4][5]}

Table 1: CLSI Ampicillin Breakpoints for Enterobacteriaceae

Test Method	Susceptible (S)	Intermediate (I)	Resistant (R)
Disk Diffusion (10 µg disk)	≥ 17 mm	14 - 16 mm	≤ 13 mm
MIC (µg/mL)	≤ 8	16	≥ 32

Table 2: CLSI Ampicillin Breakpoints for Staphylococcus aureus

Test Method	Susceptible (S)	Resistant (R)
Disk Diffusion (10 µg disk)	≥ 29 mm	≤ 28 mm
MIC (µg/mL)	≤ 0.25	≥ 0.5

Note: For Staphylococcus spp., beta-lactamase production is the primary mechanism of resistance to ampicillin. Testing for penicillinase production or using a penicillin disk can predict ampicillin resistance.

Table 3: CLSI Ampicillin Breakpoints for Enterococcus spp.[6]

Test Method	Susceptible (S)	Resistant (R)
MIC (µg/mL)	≤ 8	≥ 16

Note: Disk diffusion is not a reliable method for determining ampicillin susceptibility in Enterococcus spp. and MIC testing is recommended.[6]

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a qualitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][7]

Materials:

- Mueller-Hinton agar (MHA) plates (4 mm depth)[7]
- Ampicillin disks (10 µg)
- Sterile cotton swabs
- Bacterial inoculum equivalent to 0.5 McFarland turbidity standard[7]
- Incubator at 35°C ± 2°C[8]
- Metric ruler or caliper
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 25923™)[5]

Protocol:

- **Inoculum Preparation:** From a pure, 18-24 hour culture, select 3-5 isolated colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7]
- **Plate Inoculation:** Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]
- **Disk Application:** Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[4]
Using sterile forceps, place the ampicillin disk onto the inoculated agar surface. Gently press

the disk to ensure complete contact with the agar. If multiple disks are used, they should be placed at least 24 mm apart.[7]

- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-18 hours in ambient air.[8]
- Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[7] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the CLSI breakpoints (see Table 1 and 2).

Kirby-Bauer Disk Diffusion Workflow

Broth Microdilution Method (MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates[1]
- Ampicillin stock solution
- Bacterial inoculum equivalent to 0.5 McFarland turbidity standard, diluted to a final concentration of approximately 5×10^5 CFU/mL in the wells[1]
- Incubator at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$
- Plate reader or visual inspection
- QC strains (e.g., *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 29213™, *Enterococcus faecalis* ATCC® 29212™)

Protocol:

- **Plate Preparation:** Prepare serial two-fold dilutions of ampicillin in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 μ L. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well after adding the inoculum.
- **Inoculation:** Within 15 minutes of preparation, inoculate each well (except the sterility control) with 100 μ L of the diluted bacterial suspension, resulting in a final volume of 200 μ L per well.
- **Incubation:** Cover the plate and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[\[10\]](#)
- **Result Interpretation:** After incubation, determine the MIC by visually inspecting for the lowest concentration of ampicillin that shows no visible growth (turbidity). The results can also be read using a microplate reader. Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI breakpoints (see Tables 1, 2, and 3).

Broth Microdilution Workflow

E-test (Gradient Diffusion Method)

The E-test is a quantitative method that utilizes a plastic strip impregnated with a predefined gradient of ampicillin. It combines the principles of disk diffusion and MIC determination.[\[11\]](#)

Materials:

- Mueller-Hinton agar (MHA) plates (4 mm depth)
- Ampicillin E-test strips
- Sterile cotton swabs
- Bacterial inoculum equivalent to 0.5 McFarland turbidity standard
- Incubator at $35^\circ\text{C} \pm 2^\circ\text{C}$
- QC strains (e.g., *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 25923™)

Protocol:

- Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the Kirby-Bauer method (Steps 1 and 2).[\[11\]](#)
- E-test Strip Application: Allow the plate to dry completely. Using sterile forceps, apply the E-test strip to the agar surface with the concentration gradient facing down. Ensure there are no air bubbles trapped under the strip.[\[11\]](#)
- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-18 hours in ambient air.
- Result Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[\[11\]](#) If the intersection falls between two markings, the higher value should be reported. Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI breakpoints (see Tables 1, 2, and 3).

E-test (Gradient Diffusion) Workflow

Automated Systems

Several automated systems are commercially available for rapid and high-throughput antimicrobial susceptibility testing. These systems, such as the Vitek® 2 (bioMérieux), BD Phoenix™ (Becton, Dickinson and Company), and MicroScan WalkAway (Beckman Coulter), provide automated inoculation, incubation, reading, and interpretation of results.[\[12\]](#)[\[13\]](#)[\[14\]](#)

General Principle: These systems typically use a miniaturized version of the broth microdilution method. A standardized bacterial suspension is used to inoculate a card or panel containing small wells with various concentrations of different antimicrobial agents. The instrument monitors bacterial growth over time, often using turbidimetric or colorimetric detection, to determine the MIC.[\[15\]](#)[\[16\]](#)[\[17\]](#)

General Protocol Outline:

- Isolate Preparation: A pure culture of the test organism is suspended in saline to a standardized turbidity.

- **Card/Panel Inoculation:** The standardized inoculum is introduced into the test card or panel, which is then placed into the instrument.
- **Automated Processing:** The instrument automates the incubation, reading of growth in the wells, and analysis of the data.
- **Result Generation:** The system's software calculates the MIC and provides an interpretation (S, I, or R) based on pre-programmed breakpoints.[\[12\]](#)

For specific operational procedures, users must refer to the manufacturer's instructions for their particular instrument and test kits.

Quality Control

Regular quality control is crucial to ensure the accuracy and reliability of susceptibility testing results. This involves testing standard, well-characterized bacterial strains with known susceptibility profiles.

QC Strains:

- **Escherichia coli ATCC® 25922™:** A commonly used quality control strain for Enterobacteriaceae.
- **Staphylococcus aureus ATCC® 25923™:** Used for quality control of tests with staphylococci.
- **Enterococcus faecalis ATCC® 29212™:** Recommended for MIC-based methods for enterococci.

Procedure: QC strains should be tested concurrently with clinical isolates using the same methodology. The results for the QC strains must fall within the acceptable ranges specified by CLSI before patient results can be reported. Any deviation requires investigation and corrective action.[\[5\]](#)

Conclusion

The choice of ampicillin susceptibility testing method depends on various factors, including the specific needs of the laboratory, the required turnaround time, and cost considerations. The manual methods described provide flexibility and are foundational for understanding the

principles of susceptibility testing. Automated systems offer high throughput and standardization, which are beneficial in clinical settings. Regardless of the method used, adherence to standardized protocols and a robust quality control program are essential for generating accurate and clinically relevant data.

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